4-Aminobenzene-1-carbonyl cyanide
CAS No.: 536708-68-6
Cat. No.: VC18677818
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 536708-68-6 |
|---|---|
| Molecular Formula | C8H6N2O |
| Molecular Weight | 146.15 g/mol |
| IUPAC Name | 4-aminobenzoyl cyanide |
| Standard InChI | InChI=1S/C8H6N2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,10H2 |
| Standard InChI Key | VZHGHEPDHMXAKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C#N)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a benzene ring substituted with an amino group (-NH) at the para position and a carbonyl cyanide group (-C(=O)CN) at the ortho position. The IUPAC name, 4-aminobenzoyl cyanide, reflects this arrangement . Key structural identifiers include:
Physical and Computational Properties
Experimental and computed properties are critical for understanding its behavior in synthetic and biological systems:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 146.15 g/mol | |
| XLogP3 | 0.9 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar SA | 66.9 Ų | |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
The relatively low XLogP3 value (0.9) suggests moderate hydrophobicity, while the polar surface area (66.9 Ų) indicates potential for hydrogen bonding, a trait relevant to drug design .
Synthesis and Reaction Pathways
Conventional Synthetic Routes
While direct synthesis methods for 4-aminobenzene-1-carbonyl cyanide are sparsely documented, analogous acyl cyanides are typically prepared via:
Challenges in Synthesis
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Instability of Cyanide Group: The -CN group’s susceptibility to hydrolysis under acidic or basic conditions necessitates anhydrous, inert atmospheres during synthesis .
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Regioselectivity: Achieving para-substitution exclusively requires directed ortho-metalation strategies or protective group chemistry, which remain underexplored for this compound.
Applications in Medicinal Chemistry and Materials Science
Materials Science Applications
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Polymer Precursors: The cyanide group’s electrophilicity facilitates nucleophilic additions, enabling polymerization into polyamides or polyurethanes.
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Coordination Chemistry: The amino and cyanide groups may act as ligands for transition metals, forming complexes with applications in catalysis or sensing .
Analytical Characterization Methods
Mass Spectrometry
Electron ionization (EI) mass spectra of N-alkyl-N-perfluoroacyl amino acid derivatives reveal characteristic cyanide-related ions (e.g., [HC≡N-alkyl]), which could aid in identifying fragmentation patterns of 4-aminobenzoyl cyanide .
UV Spectroscopy
UV-Vis analysis, coupled with pKa determination (e.g., via shifts in absorption maxima), can elucidate electronic transitions influenced by the amino and cyanide groups .
Future Perspectives and Research Directions
Synthetic Optimization
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Catalyst Design: Developing heterogeneous catalysts (e.g., metal-organic frameworks) to improve regioselectivity and yield in acyl cyanide synthesis .
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Flow Chemistry: Continuous-flow systems could mitigate safety risks associated with cyanide handling .
Biological Profiling
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In Vitro Toxicity Studies: Assessing IC values against cytochrome c oxidase and other mitochondrial targets.
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Structure-Activity Relationships (SAR): Modifying the benzene ring with halogens or alkyl groups to enhance bioactivity.
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